5-Methylpyridine-2,4-dicarboxylic acid
Description
Historical Context and Significance of Pyridine (B92270) Dicarboxylic Acid Derivatives in Academic Inquiry
Pyridine dicarboxylic acids are a class of organic compounds that are dicarboxylic derivatives of pyridine. wikipedia.org The historical significance of pyridine dicarboxylic acid derivatives is deeply rooted in their exceptional ability to form stable chelate complexes with a wide array of metal ions. tandfonline.com This capacity stems from the presence of both nitrogen and oxygen donor atoms, which can coordinate with a metal center in various modes, including monodentate, bidentate, and tridentate fashions. tandfonline.commdpi.com This versatility in coordination allows for the construction of diverse and intricate molecular structures.
Early research into these compounds laid the groundwork for significant advancements in coordination chemistry. Scientists recognized that the functional groups of pyridine dicarboxylic acids are highly effective at forming complexes with metal ions, a property that is crucial for numerous scientific investigations. wisdomlib.org The ability of these ligands to exhibit a range of coordination modes has made them invaluable tools in the study of metal-ligand interactions. wisdomlib.org
The position of the carboxylate groups on the pyridine ring significantly influences the resulting complex's geometry and properties, leading to a variety of isomers with distinct characteristics and applications. wikipedia.org
Isomers of Pyridinedicarboxylic Acid
| Common Name | Systematic Name | CAS Registry Number |
|---|---|---|
| Quinolinic acid | 2,3-pyridinedicarboxylic acid | 89-00-9 |
| Lutidinic acid | 2,4-pyridinedicarboxylic acid | 499-80-9 |
| Isocinchomeronic acid | 2,5-pyridinedicarboxylic acid | 100-26-5 |
| Dipicolinic acid | 2,6-pyridinedicarboxylic acid | 499-83-2 |
| Cinchomeronic acid | 3,4-pyridinedicarboxylic acid | 490-11-9 |
| Dinicotinic acid | 3,5-pyridinedicarboxylic acid | 499-81-0 |
The study of these derivatives has also been pivotal in understanding supramolecular chemistry, where intermolecular interactions like hydrogen bonding and π-stacking play a crucial role in the formation of larger, organized structures. nih.gov
Current Research Landscape of 5-Methylpyridine-2,4-dicarboxylic Acid and Related Pyridine Carboxylates
The current research landscape for this compound and its relatives is vibrant and expanding, with a significant focus on the development of new functional materials. A primary area of investigation is their use as organic linkers in the synthesis of metal-organic frameworks (MOFs). MOFs are crystalline materials with porous structures, and the properties of the MOF are directly influenced by the organic linker used in its synthesis.
Pyridine carboxylate-based MOFs have shown promise in a variety of applications, including:
Gas Storage and Separation: The tunable pore size and chemical environment within MOFs make them ideal candidates for the selective adsorption and storage of gases.
Catalysis: The metal centers and functional groups within the MOF structure can act as catalytic sites. Research has demonstrated the catalytic activity of coordination polymers in reactions such as Knoevenagel condensation. acs.org
Luminescence: Certain MOFs exhibit luminescent properties, making them suitable for applications in sensing and optoelectronics.
Energy Storage: Recent studies have explored the use of pyridine dicarboxylate-based MOFs as electrode materials for battery-supercapacitor hybrid energy storage devices. rsc.orgnih.gov
Research into pyridine-3,5-dicarboxylate, for instance, has led to the development of new metal-organic frameworks with diverse structural architectures. rsc.org The addition of different template molecules into the reaction systems allows for the synthesis of 0D, 2D, and 3D coordination polymers. rsc.org
Furthermore, the adaptability of pyridine-dicarboxylic acid linkers allows for the assembly of coordination polymers with varying structural multiplicity and topological types. For example, 4,4′-(Pyridine-3,5-diyl)dibenzoic acid has been used to synthesize a range of new manganese(II), cobalt(II/III), nickel(II), and copper(II) coordination polymers. acs.org The coordination modes of the carboxylate groups can be monodentate, bidentate, or bridging, which, along with the coordination of the pyridine nitrogen, contributes to the structural diversity of the resulting materials. acs.org
The table below summarizes findings from recent research on coordination polymers constructed from various pyridine-dicarboxylic acid derivatives, highlighting the diversity of metals and structural dimensions achieved.
Research on Coordination Polymers with Pyridine-Dicarboxylic Acid Derivatives
| Ligand | Metal Ion(s) | Resulting Structure | Potential Application |
|---|---|---|---|
| Pyridine-3,5-dicarboxylic acid | Cd²⁺, Zn²⁺, Co²⁺, Cu²⁺ | 0D, 2D, and 3D coordination polymers | New MOFs with unusual architectures |
| 4,4′-(Pyridine-3,5-diyl)dibenzoic acid | Mn(II), Co(II/III), Ni(II), Cu(II) | Coordination polymers with varying structural multiplicity | Catalysis (Knoevenagel condensation) |
| Pyridine-2,5-dicarboxylic acid N-oxide | Mn(II), Zn(II) | Discrete coordination complexes | Antiproliferative activities |
| 2,3-pyridinedicarboxylic acid | Cu²⁺, Zn²⁺, Co²⁺, Ni²⁺ | Metal complexes with diverse structures | Antitumor activity |
The introduction of a methyl group, as in this compound, can further influence the electronic properties and steric interactions of the ligand, potentially leading to novel materials with unique characteristics. While direct research on this specific molecule is still emerging, the extensive studies on related pyridine carboxylates provide a strong foundation for predicting its potential and guiding future investigations.
Structure
3D Structure
Properties
Molecular Formula |
C8H7NO4 |
|---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
5-methylpyridine-2,4-dicarboxylic acid |
InChI |
InChI=1S/C8H7NO4/c1-4-3-9-6(8(12)13)2-5(4)7(10)11/h2-3H,1H3,(H,10,11)(H,12,13) |
InChI Key |
STCZRDCFKNJEQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1C(=O)O)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 5 Methylpyridine 2,4 Dicarboxylic Acid
Oxidative Synthesis Pathways for Pyridine-2,4-dicarboxylic Acids
Oxidative methods are a common strategy for the synthesis of pyridine (B92270) carboxylic acids, often starting from precursors with alkyl or fused aromatic rings that can be cleaved to reveal the desired carboxylic acid functionalities.
Oxidation of Substituted Quinolines as Precursors to 5-Methylpyridine-2,4-dicarboxylic Acid
The oxidation of substituted quinolines presents a viable route to pyridine dicarboxylic acids. The benzene (B151609) portion of the quinoline (B57606) ring can be oxidatively cleaved, leaving the pyridine ring with carboxylic acid groups at the positions of fusion. For instance, the synthesis of 5-methylpyridine-2,3-dicarboxylic acid has been achieved through the nitric acid oxidation of 8-hydroxy-3-methylquinoline. epo.org This principle can be extended to the synthesis of this compound by selecting an appropriately substituted quinoline precursor, such as a 5,x-dimethylquinoline. The oxidation process effectively removes the carbocyclic ring, yielding the dicarboxylic acid derivative of the pyridine core. epo.org
A general representation of this oxidative cleavage is depicted in the table below:
| Starting Material (Example) | Oxidizing Agent | Product (Example) | Reference |
| 8-Hydroxy-3-methylquinoline | Nitric Acid | 5-Methylpyridine-2,3-dicarboxylic acid | epo.org |
| Substituted Quinoline | Various Oxidants | Substituted Pyridine Dicarboxylic Acid | General Principle |
Permanganate-Mediated Oxidation Routes to Pyridine Carboxylic Acids
Potassium permanganate (B83412) (KMnO4) is a powerful oxidizing agent frequently employed for the conversion of alkyl groups on aromatic rings to carboxylic acids. This method is applicable to the synthesis of pyridine carboxylic acids from alkylpyridine precursors. researchgate.net For example, lutidines (dimethylpyridines) can be oxidized to pyridine dicarboxylic acids. While specific conditions for the oxidation of 2,4-lutidine directly to lutidinic acid (pyridine-2,4-dicarboxylic acid) are not extensively detailed, the oxidation of 2,6-lutidine to pyridine-2,6-dicarboxylic acid is well-documented and serves as a comparable model. google.com The reaction is typically carried out in an aqueous medium under heating. google.com
The following table summarizes representative conditions for the permanganate-mediated oxidation of a lutidine:
| Precursor | Oxidant | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| 2,6-Lutidine | Potassium Permanganate | Water | Not specified | Pyridine-2,6-dicarboxylic acid | 64 | google.com |
Diels-Alder Reaction Strategies in the Synthesis of Pyridine Ring Systems Precursors
The Diels-Alder reaction, a powerful tool in organic synthesis for the formation of six-membered rings, can be employed to construct the core structure of pyridine derivatives. This approach involves the [4+2] cycloaddition of a diene and a dienophile, followed by subsequent transformations to yield the aromatic pyridine ring.
Role of Dienophiles in Constructing Pyridine Dicarboxylic Acid Scaffolds
The choice of dienophile in the Diels-Alder reaction is crucial as it dictates the substitution pattern of the resulting pyridine ring. In the context of synthesizing pyridine dicarboxylic acids, dienophiles containing carboxylic acid or ester functionalities are of particular interest. The reaction of oxazoles with such dienophiles provides a direct route to pyridine precursors with the desired carboxylic acid moieties already in place. researchgate.netrsc.org For example, the reaction of a substituted oxazole (B20620) with dienophiles like dimethyl maleate (B1232345) can lead to the formation of pyridoxine (B80251) (Vitamin B6) analogues, which are substituted hydroxypyridines. researchgate.net The carboxylic acid groups from the dienophile are incorporated into the final pyridine product. This highlights the modularity of the Diels-Alder approach, where a variety of substituted pyridines can be accessed by pairing different dienes and dienophiles. nih.gov
Functional Group Transformation Approaches to Carboxylic Acid Moieties
An alternative strategy to de novo ring synthesis is the modification of a pre-existing, suitably substituted pyridine ring. This involves the conversion of other functional groups into carboxylic acid moieties.
One common approach is the hydrolysis of cyanopyridines. The cyano group (-CN) can be hydrolyzed under acidic or basic conditions to a carboxylic acid group (-COOH). This method is effective for the synthesis of various pyridine carboxylic acids.
Another important transformation is the oxidation of alkyl groups, particularly methyl groups, attached to the pyridine ring. Strong oxidizing agents can convert these methyl groups into carboxylic acids. This is a direct method for introducing carboxylic acid functionalities onto a pyridine scaffold.
The table below outlines these key functional group transformations:
| Precursor Functional Group | Reagents/Conditions | Product Functional Group |
| Cyano (-CN) | Acid or Base Hydrolysis | Carboxylic Acid (-COOH) |
| Methyl (-CH3) | Strong Oxidizing Agents (e.g., KMnO4) | Carboxylic Acid (-COOH) |
Structural Elucidation and Advanced Spectroscopic Characterization of 5 Methylpyridine 2,4 Dicarboxylic Acid
Single-Crystal X-ray Diffraction Analysis of 5-Methylpyridine-2,4-dicarboxylic Acid and Its Derivatives
Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides invaluable insights into molecular geometry, conformational preferences, and the intricate network of intermolecular interactions that dictate the crystal packing. For pyridine (B92270) dicarboxylic acids and their derivatives, this analysis reveals how the interplay of the rigid aromatic ring, the flexible carboxylic acid groups, and various substituents governs the supramolecular architecture. mdpi.comresearchgate.net Studies on related compounds, such as 2-hydroxy-5-methylpyridine-3-carboxylic acid and co-crystals of other pyridine derivatives, provide a framework for understanding the structural characteristics of this compound. nih.govnih.gov
The molecular geometry of pyridine dicarboxylic acids in the solid state is characterized by the planarity of the pyridine ring and the orientation of the two carboxylic acid substituents. The conformation of these carboxylic groups relative to the pyridine ring is a key structural feature. In derivatives, deviations from planarity can occur in the carboxamide groups attached to the pyridine ring, leading to planar, semi-skew, or skew conformations. mdpi.com
In many dicarboxylic acid derivatives, the C=O and C-O(H) bond lengths of the carboxylic acid groups are distinct, typically around 1.21 Å and 1.30 Å, respectively, confirming the presence of neutral acid groups rather than zwitterions. mdpi.com The specific orientation of the carboxylic groups is often influenced by the formation of intra- or intermolecular hydrogen bonds. For instance, in 2-hydroxy-5-methylpyridine-3-carboxylic acid, an intramolecular O-H···O hydrogen bond leads to the formation of a stable six-membered ring. nih.govsci-hub.box The geometry of this compound would similarly be dictated by the rotational freedom around the C-C bonds connecting the carboxylic groups to the pyridine ring, balanced by the steric influence of the adjacent methyl group and the formation of stabilizing hydrogen bonds.
| Bond Type | Typical Bond Length (Å) | Reference Compound(s) |
|---|---|---|
| C=O (Carboxylic Acid) | ~1.21 | (adp)(4-CNpy)₂, (tp)(4-CNpy)₂ mdpi.com |
| C-O(H) (Carboxylic Acid) | ~1.30 | (adp)(4-CNpy)₂, (tp)(4-CNpy)₂ mdpi.com |
| Pyridine C-N | ~1.34 | 4′-Phenyl-2,2′:6′,2″-Terpyridine Derivatives mdpi.com |
| Pyridine C-C | ~1.38 - 1.40 | General Pyridine Derivatives |
These interactions can lead to the formation of various motifs, including dimers, chains, and layers. nih.gov For example, in the crystal structure of 2-hydroxy-5-methylpyridine-3-carboxylic acid, molecules related by an inversion center interact via O-H···N hydrogen bonds to form a dimeric, eight-membered ring system. nih.govsci-hub.box In addition to the strong O-H···N bonds, weaker C-H···O interactions involving the pyridine or methyl C-H donors and the carbonyl oxygen acceptors are frequently observed, further stabilizing the three-dimensional framework. nih.govnih.gov In hydrated crystal structures, water molecules can act as bridges, forming O-H···O hydrogen bonds that link different molecules together. nih.gov The presence of two carboxylic acid groups in this compound allows for the formation of extensive and complex hydrogen-bonded networks, potentially leading to robust, high-dimensional structures.
| Synthon Type | Description | Resulting Motif | Example Compounds |
|---|---|---|---|
| O-H···N | Carboxylic acid OH to pyridine N | Dimers, Chains | 2-hydroxy-5-methylpyridine-3-carboxylic acid nih.gov, Benzene-1,3-dicarboxylic acid-4-methylpyridine nih.gov |
| O-H···O | Carboxylic acid OH to carbonyl O | Dimers (Carboxylic acid pairing) | Thiazolo-Pyridine Dicarboxylic Acid Derivatives nih.gov |
| C-H···O | Pyridine/Methyl CH to carbonyl O | Linking of chains/layers | Thiazolo-Pyridine Dicarboxylic Acid Derivatives nih.gov |
| N-H···O | Amine/Amide NH to carbonyl O | Chains, Sheets | 5-amino-2-methylpyridinium hydrogen fumarate nih.gov |
Substituents on the pyridine ring significantly influence the resulting crystal packing by modifying the molecule's steric profile and electronic properties, which in turn affects the hierarchy of intermolecular interactions. mdpi.com The methyl group in this compound, for instance, can impact the crystal structure in several ways. Sterically, it can influence the preferred conformation of the adjacent carboxylic acid group. Electronically, as an electron-donating group, it can subtly alter the basicity of the pyridine nitrogen and the acidity of the carboxylic protons, thereby modulating the strength of the hydrogen bonds.
Studies on substituted phenyl-terpyridines have shown that changing substituents from methyl to fluoro or trifluoromethyl groups alters the dominant packing interactions from herringbone assemblies to layered structures stabilized by a combination of π-stacking and N···H–C or F···H–C hydrogen bonding. mdpi.com Halogen substituents on pyridine amides have been shown to introduce structure-directing halogen bonds (X···O) that compete with and complement traditional hydrogen bonds, leading to different supramolecular architectures. nih.gov Therefore, the methyl group and the two carboxylic acid groups in the target molecule will collectively direct the self-assembly process, with the final crystal structure arising from a delicate balance of strong O-H···N hydrogen bonds, weaker C-H···O interactions, and potential π-π stacking of the pyridine rings.
Vibrational Spectroscopy Studies (IR and Raman)
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule's functional groups and skeletal structure. mdpi.com These complementary methods probe the vibrational energy states of molecules. mdpi.com For this compound, IR and Raman spectra are essential for confirming its molecular structure, identifying characteristic functional groups, and analyzing the extent and nature of intermolecular interactions, particularly hydrogen bonding.
The vibrational spectrum of this compound can be interpreted by assigning spectral bands to specific atomic motions. These assignments are typically made by comparison with spectra of related compounds like other substituted pyridines and dicarboxylic acids. sci-hub.boxcore.ac.ukelixirpublishers.com
O-H and C-H Stretching: The O-H stretching vibration of the carboxylic acid groups typically appears as a very broad and strong band in the IR spectrum, often centered in the 3300-2500 cm⁻¹ region. Its breadth is a hallmark of strong hydrogen bonding. The aromatic C-H stretching vibrations of the pyridine ring are expected as multiple weak bands in the 3100-3000 cm⁻¹ range. elixirpublishers.com The methyl group (C-CH₃) stretching vibrations are anticipated between 3000 cm⁻¹ and 2850 cm⁻¹. sci-hub.box
C=O and C-O Stretching: The C=O stretching of the carboxylic acid group gives rise to a very strong band in the IR spectrum, typically between 1725-1680 cm⁻¹. core.ac.ukelixirpublishers.com Its exact position is sensitive to the electronic environment and hydrogen bonding. The C-O stretching, coupled with O-H in-plane bending, is expected as a strong band in the 1325-1215 cm⁻¹ region. core.ac.uk
Pyridine Ring Vibrations: The pyridine ring C=C and C=N stretching vibrations produce a series of characteristic bands in the 1600-1400 cm⁻¹ region. elixirpublishers.com
Methyl Group Vibrations: The methyl group also has characteristic bending (deformation) vibrations. Asymmetric bending modes appear around 1450 cm⁻¹, while symmetric bending modes are found near 1375 cm⁻¹. sci-hub.box
| Wavenumber Range (cm⁻¹) | Assignment | Expected Intensity (IR) |
|---|---|---|
| 3300 - 2500 | O-H stretch (carboxylic acid dimer) | Strong, Broad |
| 3100 - 3000 | Aromatic C-H stretch | Weak to Medium |
| 3000 - 2850 | Methyl C-H stretch | Medium |
| 1725 - 1680 | C=O stretch (carboxylic acid) | Very Strong |
| 1600 - 1560 | Pyridine ring C=C, C=N stretch | Medium to Strong |
| ~1450 | Methyl C-H asymmetric bend | Medium |
| 1440 - 1260 | O-H in-plane bend | Medium, Broad |
| 1325 - 1215 | C-O stretch (coupled with O-H bend) | Strong |
| ~900 | O-H out-of-plane bend (dimer) | Medium, Broad |
The presence and strength of hydrogen bonds are clearly reflected in the vibrational spectra. The most prominent indicator is the O-H stretching band of the carboxylic acid. In a non-hydrogen-bonded (gas-phase) state, this would be a relatively sharp band above 3500 cm⁻¹. In the solid state, strong O-H···N or O-H···O hydrogen bonding causes this band to shift significantly to a lower frequency (e.g., to the 3300-2500 cm⁻¹ region) and become exceptionally broad due to a distribution of hydrogen bond lengths and strengths and coupling with low-frequency intermolecular modes. core.ac.uk
The C=O stretching frequency is also sensitive to hydrogen bonding. When the carbonyl oxygen acts as a hydrogen bond acceptor, the C=O bond is slightly weakened and elongated, typically resulting in a shift of the stretching band to a lower wavenumber (a red shift). Conversely, if the hydroxyl group is involved in a strong hydrogen bond, it can withdraw electron density and slightly strengthen the C=O bond, potentially causing a minor shift to a higher wavenumber (a blue shift). core.ac.uk The out-of-plane O-H bending mode is another useful diagnostic band, often appearing as a broad absorption near 900 cm⁻¹ in hydrogen-bonded carboxylic acid dimers. Analyzing these spectral shifts provides powerful evidence for the specific hydrogen-bonding networks identified through X-ray crystallography.
Computational and Theoretical Studies on 5 Methylpyridine 2,4 Dicarboxylic Acid
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. It is extensively used to determine optimized geometries, vibrational frequencies, and various electronic properties of pyridine (B92270) derivatives. For 5-Methylpyridine-2,4-dicarboxylic acid, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-311++G(d,p), are employed to predict its fundamental characteristics.
The first step in a computational analysis is the optimization of the molecule's geometry to find its lowest energy structure. For pyridine dicarboxylic acids, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. A study on the parent compound, 2,4-Pyridinedicarboxylic acid, revealed that the molecule is nearly planar. The planarity is significant as it influences crystal packing and intermolecular interactions.
The conformational landscape of this compound is primarily defined by the orientation of the two carboxylic acid groups at positions 2 and 4. These groups can rotate around their respective C-C bonds. The most stable conformer is typically one where intramolecular hydrogen bonds can form or where steric hindrance is minimized. The planarity of the pyridine ring combined with the carboxylic acid groups suggests that conformers where the -COOH groups are coplanar with the ring are energetically favorable. The addition of the methyl group at the 5-position is not expected to introduce significant steric strain that would force the carboxylic acid groups out of the plane of the pyridine ring.
Below is a table of calculated geometric parameters for the parent compound, 2,4-Pyridinedicarboxylic acid, which serves as a baseline for understanding the geometry of the 5-methyl derivative.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C2-C7 (Carboxyl) | 1.51 Å |
| Bond Length | C4-C8 (Carboxyl) | 1.50 Å |
| Bond Angle | N1-C2-C3 | 123.1° |
| Bond Angle | C3-C4-C5 | 118.2° |
| Dihedral Angle | N1-C2-C7-O1 | ~180° |
| Dihedral Angle | C3-C4-C8-O3 | ~0° / 180° |
Data based on the optimized geometry of the related 2,4-Pyridinedicarboxylic acid.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing different potential values.
For this compound, the MEP surface would show:
Negative Regions (Red/Yellow): These areas of high electron density are susceptible to electrophilic attack. They are located around the electronegative oxygen atoms of the carboxylic acid groups and the nitrogen atom of the pyridine ring. The nitrogen atom's lone pair creates a significant region of negative potential.
Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. The most positive regions are found around the acidic hydrogen atoms of the two carboxylic acid groups.
Neutral Regions (Green): These areas correspond to the carbon-hydrogen bonds of the pyridine ring and the methyl group.
The electron-donating nature of the methyl group at the 5-position would slightly increase the electron density on the pyridine ring, making the nitrogen atom and the ring itself slightly more nucleophilic compared to the unsubstituted 2,4-pyridinedicarboxylic acid. The MEP surface provides a visual guide to the molecule's reactive sites and intermolecular interaction patterns.
Quantum Theory of Atoms-in-Molecules (QTAIM) Analysis of Noncovalent Interactions
The Quantum Theory of Atoms-in-Molecules (QTAIM) is a powerful theoretical framework used to analyze the electron density distribution in a molecule to characterize chemical bonding, particularly weak noncovalent interactions. QTAIM analysis can identify bond critical points (BCPs) between atoms, and the properties at these points reveal the nature and strength of the interaction.
In the context of this compound, QTAIM is instrumental in quantifying interactions such as:
Hydrogen Bonds: Both intramolecular (between the carboxylic acid groups or with the pyridine nitrogen) and intermolecular (forming dimers or extended networks) hydrogen bonds can be identified and characterized.
π-π Stacking: Interactions between the aromatic pyridine rings in the crystal lattice.
Other Weak Interactions: Such as C-H···O contacts.
The analysis focuses on topological parameters at the bond critical point, such as the electron density (ρ) and its Laplacian (∇²ρ). For closed-shell interactions like hydrogen bonds, ρ is typically low and ∇²ρ is positive. The dissociation energy of these noncovalent bonds can also be estimated from QTAIM parameters, providing quantitative insight into the forces governing the molecule's supramolecular structure.
| QTAIM Parameter | Significance for Noncovalent Interactions |
|---|---|
| Bond Critical Point (BCP) | Indicates an interaction path between two atoms. |
| Electron Density (ρ) | Its magnitude correlates with the strength of the interaction. |
| Laplacian of Electron Density (∇²ρ) | A positive value is characteristic of closed-shell interactions (e.g., hydrogen bonds, van der Waals). |
| Total Energy Density (H(r)) | A negative value at the BCP suggests some covalent character, typical for strong hydrogen bonds. |
Investigation of Inter- and Intramolecular Hydrogen Bonding with Computational Methods
Hydrogen bonding plays a defining role in the structure and properties of carboxylic acids and pyridine derivatives. Computational methods are essential for exploring the complex network of hydrogen bonds in this compound.
Intramolecular Hydrogen Bonding: The proximity of the functional groups allows for potential intramolecular hydrogen bonds. A key possibility is the formation of a hydrogen bond between the hydroxyl group of the carboxylic acid at position 4 and the nitrogen atom of the pyridine ring. However, the geometry may also favor an interaction between the two carboxylic acid groups, although this is less common. DFT calculations can determine the relative energies of different conformers to identify the most stable arrangement and the presence of these internal bonds.
Intermolecular Hydrogen Bonding: More commonly, pyridine carboxylic acids form robust intermolecular hydrogen bonds. The most prevalent motif is the formation of a centrosymmetric dimer, where the carboxylic acid groups of two separate molecules bond via strong O-H···O interactions. Additionally, the pyridine nitrogen can act as a hydrogen bond acceptor, linking molecules through O-H···N interactions, which are crucial in the formation of acid-base adducts and co-crystals. Computational studies can model these dimers and larger clusters to calculate their binding energies and geometric parameters, revealing the energetic driving forces for the formation of specific supramolecular assemblies.
Coordination Chemistry and Material Science Applications of 5 Methylpyridine 2,4 Dicarboxylic Acid
Coordination Polymers and Extended Architectures
Development of Layered and Polymeric Networks
The assembly of 5-Methylpyridine-2,4-dicarboxylic acid with various metal ions is a potent strategy for the rational design of layered and polymeric networks. The ligand's carboxylate groups and pyridine (B92270) nitrogen atom provide multiple coordination sites, facilitating the formation of extended structures. Research into related pyridine-dicarboxylic acid ligands has demonstrated the construction of diverse structural networks ranging from two-dimensional (2D) layers to complex three-dimensional (3D) metal-organic frameworks. nih.gov
For instance, coordination polymers synthesized from pyridine-dicarboxylic acid linkers with transition metals like manganese, cobalt, nickel, and copper have resulted in 2D metal-organic layers and 3D MOFs. nih.gov The dimensionality and topology of these networks are influenced by the choice of metal ion, reaction conditions, and the presence of ancillary ligands. nih.gov Similarly, lanthanide metals such as Lanthanum (La) and Praseodymium (Pr) have been used with 5-methylpyridine-2,3-dicarboxylic acid to create 2D layered structures built from dimeric rare earth units connected by the ligand in multiple coordination modes. figshare.com These examples underscore the capability of methyl-substituted pyridine-dicarboxylic acids to form robust, high-dimensionality networks.
The resulting structures can exhibit fascinating topologies. Studies on analogous ligands have reported frameworks with sql (square lattice), hcb (honeycomb), and tfk topologies. nih.gov Weak interactions, such as hydrogen bonding and π-π stacking, often play a crucial role in assembling lower-dimensional motifs into higher-dimensional supramolecular architectures. nih.govdaneshyari.com
Table 1: Examples of Polymeric Networks from Related Pyridine-dicarboxylic Acid Ligands
| Ligand | Metal Ion(s) | Dimensionality | Resulting Structure/Topology |
|---|---|---|---|
| 4,4′-(Pyridine-3,5-diyl)dibenzoic acid | Mn(II), Co(II/III), Ni(II), Cu(II) | 2D and 3D | Metal-Organic Layers (sql, hcb) and MOF (tfk) nih.gov |
| 5-Methylpyridine-2,3-dicarboxylic acid | La(III), Pr(III) | 2D | Layered network of connected rare earth dimers figshare.com |
| Pyridine-2,3-dicarboxylic acid | Cu(II), Zn(II), Cd(II) | 2D → 3D and 3D | Interpenetrating layers and non-interpenetrating CdSO4 framework rsc.orgresearchgate.net |
| Pyridine-3,5-dicarboxylic acid N-oxide | Cu(II), Cd(II) | 3D and 1D | 3D network and double-stranded chains daneshyari.com |
Exploration of Metal-Ligand Coordination Geometries (e.g., Octahedral, Square Pyramidal)
Common coordination numbers for transition metals in these frameworks are 4, 5, and 6, leading to distinct geometries. libretexts.org
Octahedral Geometry : This is a very common coordination geometry for six-coordinate metal ions. In complexes with pyridine-dicarboxylate ligands, the metal center is often surrounded by nitrogen and oxygen atoms from the organic linkers and, in some cases, oxygen atoms from coordinated water molecules. For example, zinc complexes with pyridine-2,5-dicarboxylate (B1236617) have been observed to adopt a distorted octahedral geometry, with coordination from the ligand's nitrogen and oxygen atoms, complemented by water molecules in the axial positions. researchgate.net Similarly, manganese complexes with pyridine-2,5-dicarboxylic acid N-oxide also display a distorted octahedral environment. nih.gov
Square Pyramidal Geometry : Five-coordinate metal centers frequently adopt either square pyramidal or trigonal bipyramidal geometries. libretexts.orgnih.gov A zinc complex with pyridine-2,5-dicarboxylic acid N-oxide exhibits a distorted square pyramidal geometry. nih.gov In this arrangement, the base of the pyramid is typically formed by donor atoms from the organic ligands, with a solvent molecule or another ligand occupying the apical position.
The flexibility of the carboxylate groups, which can coordinate in monodentate, bidentate chelating, or bridging modes, combined with the pyridine nitrogen, allows the ligand to adapt to the geometric preferences of different metal ions. This adaptability is key to the structural diversity seen in the coordination polymers it forms.
Table 2: Observed Coordination Geometries in Complexes with Related Ligands
| Metal Ion | Ligand System | Coordination Geometry |
|---|---|---|
| Zn(II) | Pyridine-2,5-dicarboxylic acid | Distorted Octahedral researchgate.net |
| Mn(II) | Pyridine-2,5-dicarboxylic acid N-oxide | Distorted Octahedral nih.gov |
| Zn(II) | Pyridine-2,5-dicarboxylic acid N-oxide | Distorted Square Pyramidal nih.gov |
| Cu(II) | Polydentate-N-Donor Ligands | Distorted Square Pyramidal nih.gov |
| Ba(II) | Pyridine-2,4-dicarboxylic acid | Distorted Bicapped Trigonal-Prismatic researchgate.net |
Catalytic Applications of Metal Complexes Derived from this compound
Metal complexes derived from pyridine-based ligands are widely explored for their catalytic activities. ias.ac.inmdpi.com The combination of a redox-active metal center with a robust organic ligand like this compound can create active sites for various chemical transformations. The porous nature of MOFs and CPs derived from these ligands can also be advantageous, allowing for substrate access and product release, making them suitable as heterogeneous catalysts.
Photocatalytic Activity in Redox Reactions
Metal-organic frameworks and coordination polymers are increasingly studied as photocatalysts for driving redox reactions, such as the degradation of organic pollutants. mdpi.com The principle involves the absorption of light by the material, which generates electron-hole pairs. The photogenerated electrons and holes can then participate in redox reactions with adsorbed molecules.
The ligand itself plays a crucial role in this process. The aromatic pyridine ring system can participate in light absorption and charge transfer processes. Metal-to-ligand charge transfer (MLCT) is a key mechanism in the photoactivity of many coordination complexes. acs.orgresearchgate.net Upon absorption of light, an electron is promoted from a metal-centered orbital to a ligand-centered orbital, creating a long-lived excited state that can engage in electron transfer reactions. acs.org
Recent studies on coordination polymers made from different transition metals and a carboxybenzimidazole ligand demonstrated effective photocatalytic degradation of the antibiotic dinitrozole and rhodamine B dye. mdpi.com The manganese-based polymer showed particularly high efficiency, degrading 95% of the rhodamine B dye within 45 minutes. mdpi.com This highlights the potential of manganese complexes, which could be formed with this compound, for photocatalytic applications.
Role in Water Splitting and Solar Energy Conversion Research
The conversion of solar energy into chemical fuels, primarily through water splitting to produce hydrogen, is a critical area of research for sustainable energy. rsc.org Molecular complexes and materials that can catalyze the oxidation of water or the reduction of protons are essential for this process. Metal complexes based on polypyridyl ligands are prominent candidates for both light-harvesting and catalytic functions. rsc.orgrsc.org
In the context of solar energy conversion, ligands containing carboxylic acid groups, such as this compound, are particularly valuable. These carboxylate groups can act as anchoring sites to bind the complex to the surface of semiconductor materials like titanium dioxide (TiO₂), which is a common component in dye-sensitized solar cells (DSSCs). researchgate.netjksus.org Rhenium(I) tricarbonyl complexes containing 4,4'-dicarboxy-2,2'-bipyridine have been synthesized and tested in such cells, demonstrating the principle of using carboxylated pyridine ligands to create photoanodes for solar energy conversion. researchgate.net
Furthermore, MOFs built with photosensitizing linkers and catalytic nodes are being investigated as integrated systems for photocatalytic water splitting. rsc.org While direct application of this compound complexes in water splitting is an emerging area, the fundamental properties of its metal complexes make it a promising ligand for designing new materials for solar fuel research.
Supramolecular Chemistry and Crystal Engineering with 5 Methylpyridine 2,4 Dicarboxylic Acid
Formation of Supramolecular Synthons
Supramolecular synthons are robust and recurring patterns of intermolecular interactions that act as the fundamental building blocks in crystal engineering. For pyridine (B92270) carboxylic acids, the most prevalent and predictable synthons involve the interplay between the carboxylic acid groups and the pyridine nitrogen.
The primary synthon observed in the co-crystallization of pyridine carboxylic acids with other acids or neutral coformers is the acid-pyridine heterosynthon . This synthon is a heterodimer typically formed through a strong O–H···N hydrogen bond between the carboxylic acid's hydroxyl group and the pyridine ring's nitrogen atom. This primary interaction is often supported by a weaker C–H···O hydrogen bond involving a carbon atom on the pyridine ring and the carbonyl oxygen of the carboxylic acid. The reliability of this synthon makes it a powerful tool for assembling molecules into desired superstructures.
In the absence of a suitable base to interact with the carboxylic acid, or in competition with it, the acid-acid homodimer can form. This synthon consists of a pair of O–H···O hydrogen bonds between the carboxylic acid groups of two separate molecules, creating a characteristic R²₂(8) ring motif. The formation of either the heterosynthon or the homodimer is often dictated by the relative acidity and basicity (pKa) of the components involved and the steric environment.
In multicomponent crystals, such as salts or co-crystals, where proton transfer may occur, charge-assisted hydrogen bonds (N⁺–H···O⁻) can form, creating exceptionally stable and directional synthons that strongly influence the resulting crystal packing.
Self-Assembly Processes in the Formation of Co-Crystals and Adducts
The predictable nature of supramolecular synthons allows them to direct the self-assembly of 5-Methylpyridine-2,4-dicarboxylic acid with various molecular partners (coformers) to form well-defined co-crystals, salts, or adducts. This process is a cornerstone of crystal engineering, enabling the modification of a substance's physicochemical properties without altering its chemical identity.
The self-assembly process is guided by molecular recognition events between the pyridine-dicarboxylic acid and the chosen coformer. For instance, co-crystallization with molecules containing complementary functional groups, like other N-heterocycles or amides, will likely proceed via the robust acid-pyridine heterosynthon. This primary interaction can then be extended into one, two, or three dimensions through other, weaker interactions.
An example from a related compound, pyridine-2,4-dicarboxylic acid, shows its co-crystallization with the amino acid serine results in a complex three-dimensional network. nih.gov In this structure, the serine exists in its zwitterionic form, and the assembly is stabilized by a variety of O–H···O, N–H···N, and N–H···O hydrogen bonds. nih.gov Similarly, adducts with drugs like niacin and allopurinol (B61711) demonstrate how pyridine-2,4-dicarboxylic acid can form layered structures where heterocyclic molecules are linked into corrugated layers stabilized by diverse hydrogen bonds and π–π stacking interactions.
These synthons can guide the formation of recurring structural motifs such as tapes, chains, sheets, and more complex 3D frameworks. The final architecture is a result of the hierarchy of interaction strengths, with the most robust synthons establishing the primary structure, which is then organized into a final packed crystal by weaker forces.
Role of Noncovalent Interactions (e.g., π-stacking, Halogen Bonding, Nitrile–Nitrile Interactions)
π–π Stacking: The aromatic pyridine ring of this compound is electron-deficient, making it prone to engaging in π–π stacking interactions. These interactions are common in pyridine-containing crystal structures, where rings arrange in parallel or parallel-displaced orientations. These stacking forces contribute significantly to the cohesive energy of the crystal and are vital in the formation of layered or columnar structures.
C–H···O and C–H···N Interactions: These weaker hydrogen bonds are ubiquitous in organic crystals. The methyl group on the pyridine ring, along with other C-H bonds, can act as donors to oxygen or nitrogen acceptors, helping to satisfy the coordination requirements of acceptor atoms and contributing to a more stable and densely packed structure.
Halogen Bonding: Although not inherent to this compound itself, if co-crystallized with halogenated coformers, halogen bonds (C–X···O/N, where X = Cl, Br, I) could play a significant role. The pyridine nitrogen and carbonyl oxygens are potential halogen bond acceptors, allowing for the design of highly directional and specific interactions to guide assembly.
Nitrile–Nitrile Interactions: In co-crystals with nitrile-containing molecules, dipole-dipole interactions between nitrile groups can lead to specific antiparallel arrangements that stabilize the crystal packing, often contributing to the formation of layered assemblies. mdpi.com
The interplay of these varied noncovalent forces is summarized in the table below, highlighting their typical roles in crystal packing.
| Interaction Type | Donor | Acceptor | Typical Role in Crystal Structure |
| Strong Hydrogen Bond | Carboxyl O-H | Pyridine N | Formation of primary acid-pyridine heterosynthons |
| Strong Hydrogen Bond | Carboxyl O-H | Carbonyl O | Formation of primary acid-acid homodimers |
| π–π Stacking | Pyridine Ring (π-system) | Pyridine Ring (π-system) | Stabilization of layered or columnar assemblies |
| Weak Hydrogen Bond | C-H | Carbonyl O, Pyridine N | Fine-tuning of 3D packing, linking primary motifs |
Crystal Engineering Principles for Tailored Materials
The principles of crystal engineering leverage the understanding of supramolecular synthons and noncovalent interactions to design new materials with predetermined structures and desired properties. By strategically selecting coformers to pair with this compound, it is possible to create multicomponent crystals with tailored characteristics.
The design strategy begins with identifying the robust synthons that this compound is likely to form. The acid-pyridine heterosynthon is a highly probable and reliable choice. The next step is to select coformers that possess complementary binding sites. For example:
Solubility Enhancement: Co-crystallizing a poorly soluble active pharmaceutical ingredient (API) with a highly soluble coformer like a pyridine-dicarboxylic acid can disrupt the API's stable crystal lattice and introduce new hydrophilic interactions, often leading to improved aqueous solubility and bioavailability.
Control of Polymorphism: Co-crystallization can direct the formation of a single, stable crystalline phase, thereby avoiding issues with polymorphism, where a compound can crystallize into multiple forms with different properties.
Design of Porous Materials: By using rigid and geometrically well-defined coformers, it is possible to create extended networks with voids or channels. Such materials, known as metal-organic frameworks (MOFs) or hydrogen-bonded organic frameworks (HOFs), have potential applications in gas storage, separation, and catalysis. mdpi.com
The methyl group at the 5-position of the target molecule can also be used as a design element. It can influence the solubility of the resulting co-crystals and introduce steric effects that may favor certain packing arrangements over others, providing an additional level of control for the crystal engineer. The systematic study of co-crystals formed between a target molecule and a series of chemically related coformers allows for the development of structure-property relationships, enabling a more rational approach to the design of functional materials.
Chemical Reactivity and Derivatization Studies of 5 Methylpyridine 2,4 Dicarboxylic Acid
Esterification and Amidation Reactions of Carboxylic Acid Moieties
The presence of two carboxylic acid groups on the pyridine (B92270) ring at positions 2 and 4 makes 5-methylpyridine-2,4-dicarboxylic acid a versatile precursor for the synthesis of esters and amides. These reactions can be tailored to be either complete, modifying both carboxylic acid groups, or selective, targeting only one.
Standard esterification methods, such as reacting the dicarboxylic acid with an alcohol in the presence of an acid catalyst, can be employed to produce the corresponding diesters. evitachem.com The selective formation of monoesters, however, presents a greater synthetic challenge. One approach to achieve mono-esterification involves using a bifunctional catalyst, such as alumina, with methanol, which can selectively protect one of the carboxylic acid groups. rsc.org Another strategy for selective monoesterification is transesterification, where a dicarboxylic acid monoester salt is reacted with an alcohol. google.com
Similarly, amidation reactions can be carried out to form diamides. A general and sustainable method for the direct synthesis of diamides from dicarboxylic acids involves a condensation reaction with amines in the presence of a reusable heterogeneous Lewis acid catalyst like niobium pentoxide (Nb₂O₅). nih.govresearchgate.net This method has been shown to be effective for a range of dicarboxylic acids and amines. The synthesis of dicarboxamides can also be achieved by first converting the dicarboxylic acid to its corresponding diacyl chloride using a reagent like oxalyl chloride, followed by reaction with an amine. nih.gov
| Reaction Type | Reagents and Conditions | Product Type | Selectivity |
| Diesterification | Alcohol, Acid Catalyst | Diester | Low |
| Monoesterification | Methanol, Alumina Catalyst | Monoester | High |
| Transesterification | Alcohol, Monoester Salt | Monoester | High |
| Diamidation | Amine, Nb₂O₅ Catalyst | Diamide | Low |
| Diamidation | 1. Oxalyl Chloride 2. Amine | Diamide | Low |
Substitution Reactions on the Pyridine Ring
The pyridine ring of this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the two carboxylic acid groups. However, under forcing conditions, substitution reactions can occur. The position of substitution is directed by the existing groups. The carboxylic acid groups are meta-directing, while the methyl group is ortho- and para-directing.
Halogenation, such as bromination, has been studied on derivatives of related pyridine dicarboxylic acids. For instance, the bromination of dimethyl 5-methylpyridine-2,3-dicarboxylate has been investigated, suggesting that substitution on the pyridine ring is feasible, particularly after the deactivating carboxylic acid groups have been converted to esters. researchgate.net Nitration of pyridines typically requires harsh conditions, such as a mixture of sulfuric and nitric acid at high temperatures. youtube.com For pyridine derivatives with electron-donating groups, nitration can proceed more readily. rsc.orgresearchgate.net The nitration of pyridine-N-oxides can also be a viable route to introduce a nitro group onto the ring, which can then be a precursor for other functional groups. rsc.org
Reduction of Carboxylic Acid Groups to Alcohols
The two carboxylic acid groups of this compound can be reduced to their corresponding primary alcohols to yield (4-(hydroxymethyl)-5-methylpyridin-2-yl)methanol. This transformation is typically achieved using a strong reducing agent, most commonly lithium aluminum hydride (LiAlH₄). The reaction is generally carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran, followed by an aqueous workup to protonate the resulting alkoxides. It is important to note that weaker reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are not sufficiently reactive to reduce carboxylic acids. The reduction with LiAlH₄ proceeds through an aldehyde intermediate, which is immediately further reduced to the alcohol and cannot be isolated.
Oxidation Reactions of the Pyridine Ring or Methyl Group
The pyridine nitrogen of this compound is susceptible to oxidation, leading to the formation of the corresponding N-oxide. This reaction is typically carried out using oxidizing agents such as hydrogen peroxide or peroxy acids like meta-chloroperoxybenzoic acid (mCPBA). acs.org The formation of N-oxides can significantly alter the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions. For instance, a patent describes the preparation of 5-methyl-pyridine-2,3-dicarboxylic acid N-oxide from 3-methyl-8-hydroxyquinoline-N-oxide, indicating the feasibility of N-oxide formation in related systems. epo.org
The methyl group at the 5-position can also be a site for oxidation. Under strong oxidizing conditions, it is possible to convert the methyl group into a carboxylic acid, which would result in the formation of pyridine-2,4,5-tricarboxylic acid. The oxidative conversion of 2-methyl-5-ethylpyridine on a vanadium oxide modified catalyst has been studied, where the methyl group's reactivity is influenced by the electronic environment of the pyridine ring. researchgate.net
Synthesis of Novel Derivatives for Specific Research Applications
The versatile reactivity of this compound makes it a valuable building block for the synthesis of novel derivatives with tailored properties for specific research applications.
One significant area of application is in the field of coordination chemistry. Pyridinedicarboxylic acids are excellent ligands for the construction of coordination polymers and metal-organic frameworks (MOFs). The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate groups can coordinate to metal ions, leading to the formation of diverse and intricate structures. nih.govrsc.orgmdpi.com These materials are of interest for their potential applications in catalysis, gas storage, and separation.
Furthermore, derivatives of this compound have been explored for their potential biological activity. For example, nitropyridine derivatives, which can be synthesized from precursors like this compound, have been investigated for their use in creating bioactive molecules, including inhibitors for enzymes like Janus kinase 2 (JAK2). nih.gov The synthesis of various hydrazide-hydrazone derivatives from carboxylic acids has also been a fruitful area of research for developing new antimicrobial agents. mdpi.com
| Derivative Class | Synthetic Approach | Research Application |
| Coordination Polymers | Reaction with metal salts | Catalysis, Gas Storage, Separation |
| Bioactive Molecules | Nitration, Amidation, etc. | Enzyme Inhibition, Antimicrobial Agents |
| Functional Materials | Derivatization of functional groups | Development of new materials with specific properties |
Role in Biochemical Pathways and Bio Inspired Research Non Clinical Focus
Involvement in Vitamin B6 Degradation Pathways
While 5-Methylpyridine-2,4-dicarboxylic acid itself is not a direct intermediate in the primary bacterial degradation pathways of vitamin B6, a closely related isomer, 3-hydroxy-2-methylpyridine-4,5-dicarboxylic acid (HMPDC) , is a key product. oup.com The enzymatic processes that form HMPDC provide a clear example of how pyridine (B92270) dicarboxylic acids are generated and metabolized in biological systems. These pathways are notably studied in bacteria such as Mesorhizobium loti and Pseudomonas MA-1, which can utilize vitamin B6 as a sole carbon source. oup.comnih.gov
The formation of a pyridine dicarboxylic acid is a critical step in the bacterial catabolism of vitamin B6. This transformation is catalyzed by the NAD⁺-dependent enzyme 5-formyl-3-hydroxy-2-methylpyridine 4-carboxylic acid 5-dehydrogenase (FHMPCDH) . nih.gov This enzyme does not perform a simple oxidation; instead, it functions as a dismutase. oup.com It simultaneously catalyzes both the oxidation and reduction of its substrate, 5-formyl-3-hydroxy-2-methylpyridine 4-carboxylic acid (FHMPC), yielding two distinct products in nearly equal molar amounts. oup.com
The two reactions are:
Oxidation: FHMPC is oxidized by NAD⁺ to form 3-hydroxy-2-methylpyridine-4,5-dicarboxylic acid (HMPDC). oup.com
Reduction: FHMPC is reduced by NADH to form 4-pyridoxic acid. oup.com
This dismutation is a practically irreversible process. oup.com The enzyme from Pseudomonas MA-1 is a homodimeric protein with a subunit molecular mass of 34 kDa. oup.com The recombinant enzyme from Mesorhizobium loti is also a homodimer with a total molecular mass of 59.1 kDa. oup.com
| Component | Description |
|---|---|
| Enzyme | 5-formyl-3-hydroxy-2-methylpyridine 4-carboxylic acid 5-dehydrogenase (FHMPCDH) |
| Substrate | 5-formyl-3-hydroxy-2-methylpyridine 4-carboxylic acid (FHMPC) |
| Cofactors | NAD⁺ / NADH |
| Oxidation Product | 3-hydroxy-2-methylpyridine-4,5-dicarboxylic acid (HMPDC) |
| Reduction Product | 4-Pyridoxic acid |
| Reaction Type | Dismutation |
Structural analysis of FHMPCDH from Mesorhizobium loti has provided significant insights into its function. The crystal structure was determined at a resolution of 1.55 Å. nih.gov The enzyme is a member of the L-3-hydroxyacyl-CoA dehydrogenase (HAD) family. nih.gov
| Parameter | Details |
|---|---|
| Enzyme | FHMPCDH from Mesorhizobium loti |
| Resolution | 1.55 Å |
| Protein Family | L-3-hydroxyacyl-CoA dehydrogenase (HAD) |
| Quaternary Structure | Homodimer |
| Key Structural Features | N- and C-terminal domains with the active site located in the intervening cleft |
The catalytic mechanism of FHMPCDH is understood through its structural homology to other dehydrogenases and site-directed mutagenesis studies. The active site contains a conserved catalytic triad (B1167595) formed by Ser116, His137, and Glu149, which are linked through a hydrogen-bonding network. nih.gov
Within this triad, His137 and Glu149 are believed to function as a catalytic dyad, a feature conserved in the human 3-hydroxyacyl-CoA dehydrogenase enzyme. oup.com The essential role of these residues has been confirmed experimentally; a mutant enzyme in which histidine at position 137 was replaced with leucine (B10760876) (H137L) exhibited no detectable catalytic activity. oup.com This dyad is responsible for facilitating the hydride transfer between the substrate and the NAD⁺/NADH cofactor, driving the dismutation reaction.
| Active Site Residue | Proposed Role in Catalysis |
|---|---|
| His137 | Part of the essential catalytic dyad; crucial for hydride transfer. Mutation to Leu abolishes activity. oup.com |
| Glu149 | Part of the essential catalytic dyad; works in concert with His137. oup.com |
| Ser116 | Forms a hydrogen-bonding network with the catalytic dyad, contributing to the active site architecture. nih.gov |
Exploration as Intermediates in the Synthesis of Bioactive Pyridine Scaffolds
Pyridine carboxylic acids are versatile and valuable intermediates in organic synthesis for the construction of more complex, biologically active molecules. nih.govnih.gov The pyridine ring is a common scaffold in pharmaceuticals, and the carboxylic acid groups provide convenient handles for chemical modification, such as amide bond formation or esterification. For instance, various 5-amino-2-pyridinecarboxylic acid derivatives have been synthesized and shown to possess potent antihypertensive activity. nih.gov Similarly, nitropyridine carboxylic acids have been used as precursors for the synthesis of Janus kinase 2 (JAK2) inhibitors. nih.gov
While the general utility of substituted pyridine dicarboxylic acids is well-established, specific examples detailing the use of this compound as a direct intermediate in the synthesis of named bioactive compounds are not extensively documented in prominent literature. However, its structural features—a functionalized pyridine core with two carboxylic acid groups at positions that allow for diverse chemical elaboration—make it a compound of high potential for building novel molecular architectures in drug discovery and agrochemical research.
Investigations into Ligand-Protein Interactions (Excluding Clinical Outcomes)
Direct experimental studies, such as co-crystallization with a protein target or detailed biophysical analysis of this compound binding to a specific protein, are not widely reported. However, its molecular structure allows for predictions about its potential role as a ligand.
The molecule possesses several functional groups capable of engaging in non-covalent interactions within a protein's binding pocket:
Two Carboxylic Acid Groups: These are primary sites for strong ionic interactions (salt bridges) with positively charged amino acid residues like arginine and lysine, as well as hydrogen bonding with polar residues.
Pyridine Ring: The aromatic system can participate in π-π stacking with aromatic residues (phenylalanine, tyrosine, tryptophan) and cation-π interactions with cationic residues. rsc.org The nitrogen atom in the ring can also act as a hydrogen bond acceptor.
Methyl Group: This hydrophobic group can engage in van der Waals or CH-π interactions, contributing to binding affinity and specificity. nih.gov
The combination of charged, polar, and non-polar features suggests that this compound could be a versatile ligand capable of forming specific and multi-point interactions with a protein target. Such interactions are fundamental to the function of many biological systems, and the study of small molecules like this can provide valuable insights into the principles of molecular recognition.
Advanced Analytical Techniques in the Study of 5 Methylpyridine 2,4 Dicarboxylic Acid
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Derivatization Studies
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a powerful analytical tool for the sensitive and specific determination of organic compounds. For molecules like 5-Methylpyridine-2,4-dicarboxylic acid, which possess polar functional groups, chemical derivatization is often employed prior to analysis to improve their chromatographic behavior and enhance their ionization efficiency in the mass spectrometer. researchgate.netsigmaaldrich.com
Derivatization strategies typically target the carboxylic acid groups of the molecule. By converting these groups into less polar esters or other derivatives, several analytical challenges can be overcome. mdpi.com This chemical modification can lead to improved analyte recovery from sample matrices, elimination of interferences, and a significant increase in ionization efficiency, which is crucial for achieving low detection limits. nih.gov Furthermore, derivatization shifts the mass-to-charge ratio (m/z) of the analyte to higher values, which can move the signal out of regions with high background noise, and often generates more specific fragmentation patterns during MS/MS analysis. nih.gov
For instance, studies on other carboxylic acids and hydroxyl-containing compounds have demonstrated the effectiveness of various derivatizing agents. Reagents containing a pyridine (B92270) moiety, such as 2-picolylamine or 2-hydrazinopyridine, are used to modify carboxyl or carbonyl groups, respectively, yielding derivatives with high ionization potential. researchgate.netmdpi.com The resulting positive-ion ESI-mass spectra of such derivatives often show a predominant protonated molecule [M+H]⁺, which is ideal for selective reaction monitoring (SRM) experiments, enhancing both sensitivity and selectivity. researchgate.net Another approach involves using reagents like 2-fluoro-1-methylpyridinium (FMP) p-toluene sulfonate, which reacts with hydroxyl groups to form N-methylpyridyl ether salts, significantly improving detection sensitivity. nih.gov In the context of this compound, its two carboxylic acid groups would be the primary targets for such derivatization reactions, enabling robust and sensitive quantification in complex matrices.
Table 1: Examples of Derivatization Agents and Their Applications in LC-MS
| Derivatization Agent | Target Functional Group | Effect on Analysis | Reference |
|---|---|---|---|
| Picolinoyl Chloride | Hydroxyl Groups | Enhances positive ionization, forms [M+H]⁺ ions | researchgate.net |
| 2-Hydrazinoquinoline (HQ) | Carboxylic Acids, Aldehydes, Ketones | Increases hydrophobicity for better retention in RPLC, enhances detectability | mdpi.com |
Future Research Directions and Emerging Applications
Exploration of New Synthetic Pathways for Enhanced Yield and Sustainability
A primary hurdle for the widespread application of 5-Methylpyridine-2,4-dicarboxylic acid is the development of efficient, scalable, and environmentally benign synthetic routes. Current research on related pyridine (B92270) dicarboxylic acids (PDCAs) paves the way for future exploration in this area. A significant emerging direction is the use of biocatalysis to convert renewable biomass into valuable aromatic chemicals. wur.nl
Recent breakthroughs have demonstrated the successful bioconversion of lignin (B12514952), an abundant and underutilized biopolymer, into pyridine-2,4-dicarboxylic acid (PDCA), the parent compound of the target molecule. nih.govnih.gov This has been achieved by engineering the metabolic pathways of bacteria such as Rhodococcus jostii and Pseudomonas putida. nih.govrsc.orgrsc.org These microorganisms can be modified to process aromatic breakdown products from lignin, such as protocatechuic acid, and channel them towards the synthesis of PDCA. google.comresearchgate.net Future research will likely focus on adapting these biocatalytic systems to produce the methylated analogue, this compound. This would involve selecting or engineering enzymes capable of processing methylated lignin precursors, offering a sustainable and circular route from waste biomass to a high-value chemical. csic.es
Beyond biocatalysis, another avenue of research involves the development of novel chemocatalytic methods that prioritize mild reaction conditions, high atom economy, and reduced waste. oist.jp One-pot reactions starting from simple, readily available precursors are particularly desirable. oist.jp The goal is to create synthetic protocols that are not only high-yielding but also align with the principles of green chemistry, avoiding the use of hazardous solvents and toxic catalysts. organic-chemistry.org
| Precursor/Substrate | Conversion Method | Target Compound | Key Advantages |
| Lignin / Lignocellulose | Engineered Biocatalysis (Rhodococcus jostii, Pseudomonas putida) | Pyridine-2,4-dicarboxylic acid | Renewable feedstock, sustainable process nih.govrsc.org |
| Aldehydes and Pyruvates | One-pot Organocatalysis | Substituted Pyridine-2,6-dicarboxylic acid derivatives | Mild conditions, high atom economy oist.jp |
Development of Advanced Functional Materials Based on this compound
The unique geometry and functional groups of this compound make it an ideal building block, or "linker," for constructing advanced crystalline materials, particularly Metal-Organic Frameworks (MOFs). MOFs are porous materials constructed from metal ions or clusters connected by organic linkers, with applications in gas storage, separation, and catalysis. dtu.dk
Numerous studies have shown that various isomers of pyridine dicarboxylic acid can be used to synthesize MOFs with diverse structures and properties. rsc.orgrsc.orgmdpi.com The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate groups provide multiple coordination points for metal centers, enabling the formation of stable, extended networks. rsc.orgrsc.org The introduction of the methyl group in this compound is expected to modify the resulting MOF structure in several ways:
Pore Environment: The methyl group can alter the size, shape, and chemical environment of the pores within the framework, potentially enhancing selectivity for specific gas molecules.
Framework Hydrophilicity: The presence of the pyridine nitrogen can increase the hydrophilicity of the framework compared to non-functionalized linkers, which is advantageous for applications like water vapor adsorption for heat transformation. rsc.org
Structural Diversity: The specific substitution pattern can influence the coordination geometry around the metal centers, leading to novel network topologies not achievable with other linkers. researchgate.net
Future research will focus on synthesizing and characterizing novel MOFs using this linker with various metal ions (e.g., zinc, copper, cobalt, aluminum) to explore their performance in applications such as carbon capture, hydrogen storage, and heterogeneous catalysis. dtu.dkmdpi.com Furthermore, this molecule is a promising monomer for creating advanced polyesters. Polyesters derived from renewable pyridine dicarboxylic acids are being investigated as sustainable alternatives to petroleum-based plastics like PET, offering enhanced thermal stability and gas barrier properties for packaging applications. wur.nlresearchgate.net
Integration into Hybrid Organic-Inorganic Systems for Novel Properties
Hybrid organic-inorganic materials, which combine the properties of both organic molecules and inorganic networks at the molecular level, offer a route to materials with unprecedented functionalities. mdpi.commdpi.com The integration of this compound into such systems is an exciting frontier.
Polymers containing pyridine units have been shown to form stable complexes with a variety of metal ions, leading to hybrid materials with enhanced thermal stability and catalytic activity. mdpi.com Similarly, this compound could be incorporated into inorganic matrices like silica (B1680970) or titania through sol-gel synthesis or used to functionalize the surface of inorganic nanoparticles. The pyridine and carboxylate moieties can form strong covalent, ionic, or coordination bonds with the inorganic phase, ensuring a robust interface and preventing phase separation. mdpi.com
Such hybrid systems could exhibit unique photophysical properties. For instance, hybrid complexes of zinc and cadmium with cationic pyridine-based ligands have been shown to be fluorescent. nih.gov By combining this compound with inorganic components like lead bromide, it may be possible to create novel perovskite-like materials or coordination networks with interesting optical and electronic properties for use in sensors, LEDs, and photocatalysis. rsc.org
Directed Synthesis of Chiral Derivatives and Their Applications
Chirality is a fundamental property in chemistry and biology, and the synthesis of enantiomerically pure molecules is crucial for pharmaceuticals and asymmetric catalysis. Developing methods to produce chiral derivatives of this compound represents a significant area for future research.
While challenging, the catalytic enantioselective synthesis of chiral pyridines is a rapidly advancing field. researchgate.net Strategies often involve the asymmetric hydrogenation or functionalization of pyridine precursors using chiral transition-metal catalysts. rsc.orgnih.gov Research could adapt these methodologies to introduce chirality to the this compound scaffold, for example, by asymmetrically modifying the pyridine ring or its substituents.
Once synthesized, these chiral building blocks could be used as ligands in asymmetric catalysis. Chiral pyridine-containing ligands are some of the most widely utilized in catalysis, and new, tunable structures are in high demand. acs.org A chiral dicarboxylic acid linker could be used to construct homochiral MOFs, which have shown promise in enantioselective separations and catalysis. The defined, chiral environment within the pores of such a MOF could act as a heterogeneous catalyst for producing enantiomerically pure chemicals.
| Synthetic Strategy | Target Chiral Molecule | Potential Application |
| Asymmetric hydrogenation of pyridine ring | Chiral piperidine (B6355638) dicarboxylic acid | Pharmaceutical intermediate nih.gov |
| Asymmetric carbometalation | 3-substituted tetrahydropyridine (B1245486) derivative | Precursor to chiral ligands nih.gov |
| Incorporation into chiral ligands | Chiral Pyridine-Aminophosphine Ligands | Asymmetric hydrogenation catalyst rsc.org |
Expanding Computational Models for Predictive Material Design
To accelerate the discovery and optimization of materials based on this compound, the expansion of computational modeling is essential. Theoretical methods like Density Functional Theory (DFT) are powerful tools for predicting the behavior of molecules and materials before they are synthesized in the lab. electrochemsci.org
DFT has been successfully used to study the coordination behavior of various pyridine dicarboxylic acids with metal ions, analyzing the stability and electronic structure of the resulting complexes. nih.govrsc.orgresearchgate.net These models can be extended to this compound to predict its preferred coordination modes, the geometries of potential MOF structures, and the electronic properties of hybrid materials. mdpi.com Computational studies can also probe the nature of interactions between pyridine-containing linkers and guest molecules within MOF pores, helping to understand and predict adsorption properties. nih.govacs.org
A particularly promising direction is the use of machine learning and high-throughput computational screening to navigate the vast number of potential MOF structures. mit.edu By creating a database of building blocks, including this compound, and using computational models to predict the stability and performance of the resulting hypothetical frameworks, researchers can identify the most promising candidates for synthesis. mit.edu This predictive approach can significantly reduce the trial-and-error involved in materials discovery, guiding experimental efforts toward the most promising structures for specific applications. researchgate.net
Q & A
Q. What are the recommended synthetic routes for 5-methylpyridine-2,4-dicarboxylic acid?
The compound can be synthesized via oxidation of methyl-substituted pyridine precursors. For example, potassium permanganate (KMnO₄) in aqueous acidic conditions (pH 4) has been used to oxidize methylpyridines to dicarboxylic acids, yielding ~47% efficiency after copper salt purification . Alternative routes may involve functionalization of pyridine rings via carboxylation under controlled pH and temperature (90–95°C) .
Q. How should researchers handle this compound safely in the laboratory?
Wear PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust. Store at 2–8°C in a dry environment. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Avoid incompatible materials like strong oxidizers .
Q. What analytical methods are suitable for characterizing this compound?
Use elemental analysis (EA) to confirm empirical formula (e.g., C, H, N percentages) and NMR (¹H, ¹³C) to identify substituents. For example, pyridine protons in similar compounds appear at δ 7.4–8.3 ppm, and carboxyl groups show broad signals near δ 9–10 ppm . High-resolution mass spectrometry (HRMS) or IR can further validate functional groups.
Q. What stability concerns exist for pyridine dicarboxylic acids during storage?
Pyridine dicarboxylic acids may decarboxylate under heat or basic conditions. Store in anhydrous, cool environments. Derivatives like esters improve stability for long-term use .
Advanced Research Questions
Q. How can experimental design optimize the synthesis of this compound?
Apply factorial design to test variables (e.g., reaction temperature, oxidant concentration, pH). For example, a 2³ factorial design could identify interactions between KMnO₄ quantity, reaction time, and temperature, reducing trial runs by 50% while maximizing yield . Response surface methodology (RSM) can further refine optimal conditions.
Q. Does this compound exhibit cyclization tendencies under specific conditions?
Adjacent dicarboxylic acid groups on pyridine rings may form anhydrides. For instance, pyridine-2,3-dicarboxylic acid cyclizes at elevated temperatures. Monitor for anhydride formation via IR (loss of -COOH peaks) or TGA (mass loss at decomposition temperatures) .
Q. How should researchers resolve contradictions in reported analytical data (e.g., melting points, yields)?
Cross-validate methods: Reproduce synthesis under cited conditions (e.g., 90–95°C for KMnO₄ oxidation ). Use differential scanning calorimetry (DSC) to confirm melting points. Discrepancies may arise from impurities; employ recrystallization or HPLC purification .
Q. What mechanistic insights exist for carboxylation reactions in pyridine derivatives?
Carboxylation often proceeds via radical intermediates or nucleophilic attack on methyl groups. Computational studies (DFT) can model transition states, while isotopic labeling (e.g., ¹³C-CO₂) tracks carboxyl group incorporation .
Q. Which purification techniques are effective for isolating this compound?
Copper salt precipitation removes unreacted starting materials. Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity. Monitor via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) .
Q. What are the environmental implications of this compound?
Limited ecotoxicological data exist. Prevent release into waterways; collect waste for incineration. Biodegradability studies (e.g., OECD 301F) are recommended due to structural similarities to persistent aromatic acids .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
